Cas no 637751-23-6 (4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate)

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate 化学的及び物理的性質
名前と識別子
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- 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl diethylcarbamate
- Carbamic acid, diethyl-, 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-1-benzopyran-7-yl ester (9CI)
- 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate
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- インチ: 1S/C21H18F3NO4/c1-3-25(4-2)20(27)28-14-10-11-15-16(12-14)29-19(21(22,23)24)17(18(15)26)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
- InChIKey: YQFDSHXAISEKBI-UHFFFAOYSA-N
- ほほえんだ: C(OC1=CC=C2C(=C1)OC(C(F)(F)F)=C(C1=CC=CC=C1)C2=O)(=O)N(CC)CC
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-0048-2μmol |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |
637751-23-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3385-0048-100mg |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |
637751-23-6 | 90%+ | 100mg |
$248.0 | 2023-04-26 | |
Life Chemicals | F3385-0048-75mg |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |
637751-23-6 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
Life Chemicals | F3385-0048-20mg |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |
637751-23-6 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3385-0048-40mg |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |
637751-23-6 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3385-0048-20μmol |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |
637751-23-6 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-0048-2mg |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |
637751-23-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3385-0048-10mg |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |
637751-23-6 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3385-0048-30mg |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |
637751-23-6 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3385-0048-1mg |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate |
637751-23-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamateに関する追加情報
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate (CAS No. 637751-23-6): A Comprehensive Overview
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate (CAS No. 637751-23-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of chromenones, which are known for their diverse biological effects, including anti-inflammatory, antioxidant, and anticancer properties.
The chemical structure of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate is characterized by a chromene core with a phenyl substituent at the 3-position, a trifluoromethyl group at the 2-position, and an N,N-diethylcarbamate moiety at the 7-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate in the treatment of inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of key signaling pathways, including NF-kB and MAPK, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate has shown promising antioxidant activity. Research conducted by a team at the University of California, Los Angeles (UCLA) revealed that this compound effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a crucial role in disease progression.
The anticancer potential of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate has also been explored in several preclinical studies. A study published in Cancer Research reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism underlying its anticancer activity involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.
The pharmacokinetic properties of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl N,N-diethylcarbamate have been investigated to assess its suitability for therapeutic use. Studies have shown that this compound has favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further development as an oral medication. However, further research is needed to optimize its pharmacokinetic profile and enhance its therapeutic efficacy.
In terms of safety, preliminary toxicological studies have indicated that 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-y lN,N-diethylcarbamate exhibits low toxicity at therapeutic doses. However, comprehensive safety evaluations are ongoing to ensure its long-term safety and tolerability in humans.
The synthesis of 4-o xo - 3 - phen yl - 2 - ( trif lu or om eth yl ) - 4 H - ch rom en - 7 - yl N ,N - di eth yl carbamate has been optimized using modern synthetic techniques to improve yield and purity. Various synthetic routes have been explored, including multistep reactions involving condensation, cyclization, and functional group modification. These advancements have facilitated large-scale production and made it more accessible for research and development purposes.
In conclusion, 4-o xo - 3 - phen yl - 2 - ( trif lu or om eth yl ) - 4 H - ch rom en - 7 - yl N ,N - di eth yl carbamate (CAS No. 637751–23–6) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for clinical use. As the field of medicinal chemistry advances, this compound is likely to play an increasingly important role in the development of novel therapies for various diseases.
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